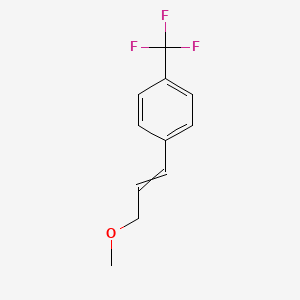

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene

Description

Properties

CAS No. |

921610-65-3 |

|---|---|

Molecular Formula |

C11H11F3O |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

1-(3-methoxyprop-1-enyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H11F3O/c1-15-8-2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,8H2,1H3 |

InChI Key |

NGKDNTFGATVACR-UHFFFAOYSA-N |

Canonical SMILES |

COCC=CC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Trifluoromethoxybenzene

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | Anisole, radical initiator (e.g., AIBN), chlorine gas | UV irradiation at 90-100°C for 4-5 hours | Approx. 60% |

| Fluorination | Trichloromethoxybenzene, anhydrous HF | 80°C for 4-6 hours under pressure | Approx. 70% |

The chlorination process involves maintaining a continuous flow of chlorine gas while irradiating the reaction mixture with UV light to facilitate radical formation. The subsequent fluorination step converts the chlorinated product into trifluoromethoxybenzene.

Nitration

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | Trifluoromethoxybenzene, concentrated HNO₃, concentrated H₂SO₄ | 0°C to 35°C over several hours | Approx. 80% |

The nitration reaction is sensitive to temperature and must be controlled carefully to maximize yield while minimizing by-products.

Allylation

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Allylation | Nitro compound (from nitration), methoxyprop-1-en-1-yl halide (e.g., bromide) | Base (e.g., NaOH), solvent (e.g., DMF) at room temperature or elevated temperature | Approx. 65% |

Allylation can be performed under basic conditions to promote nucleophilic substitution.

After synthesis, purification is crucial for obtaining high-purity products:

Extraction : Organic layers are separated using solvents like dichloromethane or ethyl acetate.

Distillation : Fractional distillation can be employed to separate compounds based on boiling points.

Chromatography : Flash column chromatography is often used for further purification, especially in cases where isomeric mixtures are present.

Chemical Reactions Analysis

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and methoxy-substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the biological activity of compounds, making 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene of interest in medicinal chemistry. The compound's unique structure may contribute to its efficacy as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

Case Study: Research has indicated that compounds with trifluoromethyl groups can exhibit improved metabolic stability and bioavailability. For instance, derivatives of this compound could be explored for their potential in treating metabolic disorders or as anti-cancer agents due to their ability to modulate enzyme activities associated with tumor growth.

Agricultural Chemistry

The compound's unique reactivity makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl moiety is often associated with increased potency and selectivity against pests.

Case Study: A study demonstrated that similar trifluoromethyl-substituted compounds exhibited significant herbicidal activity against various weed species, suggesting that 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene could be developed into an effective agricultural chemical.

Materials Science

Due to its unique structural features, this compound may also find applications in materials science, particularly in the development of specialty polymers or coatings that require specific thermal or chemical resistance properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Potential Applications |

|---|---|---|

| 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene | Methoxyprop group + Trifluoromethyl | Pharmaceuticals, Agrochemicals |

| 4-Trifluoromethylphenol | Trifluoromethyl group only | Disinfectants, Phenolic Resins |

| 2-Methoxyphenol | Methoxy group only | Antiseptics, Flavoring Agents |

This table illustrates how the unique combination of functional groups in 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene distinguishes it from other compounds, enhancing its potential applications.

Industrial Production Methods

The synthesis of 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene typically involves multi-step reactions that may include:

- Alkylation reactions to introduce the methoxyprop group.

- Fluorination processes to incorporate the trifluoromethyl group.

These synthetic routes are critical for producing the compound at scale for research and commercial applications.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electronic Effects : The trifluoromethyl group enhances electrophilic aromatic substitution resistance but activates the ring toward nucleophilic attacks. Methoxypropenyl substituents (as in the target compound) likely increase electron density at the benzene ring compared to electron-deficient groups like nitromethyl .

- Synthetic Yields: Palladium-catalyzed reactions (e.g., decarboxylative coupling in 3ma) exhibit moderate yields (~40%), while B(C₆F₅)₃-catalyzed methods (e.g., 3f) achieve higher efficiency (92%) . Methanol-mediated propargyl substitutions (e.g., 2l) are also high-yielding (86%) .

- Steric Hindrance : Cross-etherification reactions fail for 4-(trifluoromethyl)benzene derivatives with bulky substituents (e.g., 1-(1-(benzyloxy)ethyl)-4-(trifluoromethyl)benzene), highlighting steric limitations .

Spectroscopic and Physicochemical Properties

Table 2: NMR Data Comparison

Key Observations :

- The trifluoromethyl group produces distinct ¹³C NMR signals near δ126–129 ppm with coupling constants (J=263–32 Hz) due to fluorine-carbon interactions .

- Aromatic protons in para-substituted trifluoromethylbenzenes typically resonate between δ7.37–7.64 ppm, influenced by substituent electronic effects .

Biological Activity

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene is an organic compound with a unique structural configuration that combines a methoxyprop-1-en-1-yl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C11H11F3O, and it has garnered interest in various biological and chemical studies due to its potential therapeutic applications.

The compound exhibits distinct chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and reactivity. The molecular weight is 216.20 g/mol, with a calculated LogP value of 3.365, indicating moderate lipophilicity which may influence its biological activity and absorption characteristics .

| Property | Value |

|---|---|

| Molecular Formula | C11H11F3O |

| Molecular Weight | 216.20 g/mol |

| LogP | 3.365 |

| Exact Mass | 216.076 |

| PSA (Polar Surface Area) | 9.230 |

Research indicates that the compound may interact with various biological targets, influencing enzyme activities and receptor modulation. The trifluoromethyl group is known to affect the binding affinity of compounds to biological receptors, potentially enhancing their pharmacological profiles.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

- Receptor Modulation: Its structural features suggest potential interactions with neurotransmitter receptors or other signaling pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene:

- Herbicidal Activity: A related study on compounds with trifluoromethyl groups demonstrated enhanced herbicidal activity against various weed species, suggesting that similar mechanisms may be applicable for this compound in agricultural settings .

- Anticancer Potential: Research into structurally similar compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Profile

While specific pharmacological data on 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene is limited, its structural analogs have shown promising results in various assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.